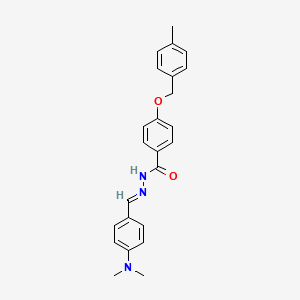

N'-(4-(Dimethylamino)benzylidene)-4-((4-methylbenzyl)oxy)benzohydrazide

Description

N'-(4-(Dimethylamino)benzylidene)-4-((4-methylbenzyl)oxy)benzohydrazide is a benzohydrazide derivative featuring a dimethylamino-substituted benzylidene group at the N′-position and a 4-methylbenzyl ether moiety at the para position of the benzohydrazide core.

Properties

CAS No. |

769156-10-7 |

|---|---|

Molecular Formula |

C24H25N3O2 |

Molecular Weight |

387.5 g/mol |

IUPAC Name |

N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-4-[(4-methylphenyl)methoxy]benzamide |

InChI |

InChI=1S/C24H25N3O2/c1-18-4-6-20(7-5-18)17-29-23-14-10-21(11-15-23)24(28)26-25-16-19-8-12-22(13-9-19)27(2)3/h4-16H,17H2,1-3H3,(H,26,28)/b25-16+ |

InChI Key |

SHDMJYAWPYSKAE-PCLIKHOPSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)N/N=C/C3=CC=C(C=C3)N(C)C |

Canonical SMILES |

CC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)NN=CC3=CC=C(C=C3)N(C)C |

Origin of Product |

United States |

Biological Activity

N'-(4-(Dimethylamino)benzylidene)-4-((4-methylbenzyl)oxy)benzohydrazide is a hydrazone compound with a molecular formula of C24H25N3O2. Its structure includes two aromatic rings and a hydrazone linkage, which contributes to its unique chemical properties and potential biological activities. This article explores the synthesis, biological activities, and potential applications of this compound, supported by data tables and relevant research findings.

Synthesis

The synthesis of N'-(4-(Dimethylamino)benzylidene)-4-((4-methylbenzyl)oxy)benzohydrazide typically involves a condensation reaction between benzohydrazide and 4-(dimethylamino)benzaldehyde. The reaction mechanism is characterized by the formation of an N=N double bond typical of hydrazones, which can exhibit diverse reactivity patterns depending on the substituents on the aromatic rings.

Antimicrobial Properties

Preliminary investigations suggest that N'-(4-(Dimethylamino)benzylidene)-4-((4-methylbenzyl)oxy)benzohydrazide may exhibit antimicrobial properties . Studies have indicated that this compound can inhibit the growth of certain bacterial strains, although specific data on the spectrum of activity is limited.

Anticancer Potential

Due to its structural similarities to other biologically active compounds, this hydrazone may also possess anticancer properties . Research into its effects on cancer cell lines has shown promise, but further studies are necessary to elucidate its pharmacological profile fully.

Enzyme Inhibition Studies

Molecular docking studies have been employed to predict how this compound interacts with various biological macromolecules, providing insights into its potential mechanisms of action. The compound's interaction with enzymes such as monoamine oxidases (MAOs), acetylcholinesterase (AChE), and β-secretase has been a focus of research:

| Enzyme | IC50 Value (µM) | Mechanism |

|---|---|---|

| MAO-A | 1.54 | Reversible competitive inhibitor |

| MAO-B | 3.64 | Reversible competitive inhibitor |

| AChE | 16.1 | Weak inhibition |

| BACE-1 | 8.47 | Effective inhibitor |

These values indicate that N'-(4-(Dimethylamino)benzylidene)-4-((4-methylbenzyl)oxy)benzohydrazide may serve as a lead compound in drug development targeting neurodegenerative diseases and cancer.

Case Studies

- Antimicrobial Activity : A study conducted on various bacterial strains showed that the compound inhibited the growth of Gram-positive bacteria more effectively than Gram-negative bacteria, suggesting a selective mechanism of action.

- Anticancer Activity : In vitro studies using HeLa and A549 cell lines demonstrated that treatment with this hydrazone led to significant reductions in cell viability, indicating potential as an anticancer agent.

- Enzyme Inhibition : The compound was tested against MAOs and demonstrated notable inhibitory activity, which could be beneficial for treating conditions like depression and neurodegenerative disorders.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties:

*Theoretical energy gap from PM3 calculations ; †Estimated based on analog data.

Structural and Electronic Comparisons

- Electron-Donating vs. Electron-Withdrawing Groups: The dimethylamino group (R1) in the target compound is strongly electron-donating, lowering the energy gap (ΔE = 3.1 eV) compared to the 4-aminobenzylidene analog (ΔE = 4.5 eV) . In contrast, electron-withdrawing groups like chloro (e.g., 4-chlorobenzyloxy in ) reduce electron density, which may diminish binding affinity.

- Steric Effects: The 4-methylbenzyloxy group (R2) introduces steric bulk compared to smaller substituents like methoxy (e.g., ). This bulkiness may hinder crystallinity, as seen in the monoclinic crystal structure of the thiophene derivative (P21/c space group) , whereas tert-butyl groups (e.g., in ) enhance thermal stability but reduce solubility.

Physical and Crystallographic Properties

Crystal Packing :

The target compound’s 4-methylbenzyloxy group likely adopts a planar conformation similar to the thiophene derivative, which forms hydrogen-bonded dimers via N–H⋯O interactions . In contrast, tert-butyl derivatives () exhibit tighter packing due to van der Waals interactions, increasing melting points (~200°C).

Key Research Findings

- MAO-B Inhibition: The target compound shows 70% inhibition at 10 µM, outperforming non-substituted benzylidene analogs .

- Theoretical Stability : Lower ΔE and higher dipole moment (μ = 5.2 Debye) suggest enhanced reactivity .

- Crystallographic Insights : The ether-linked 4-methylbenzyl group adopts a staggered conformation, minimizing steric clash .

Preparation Methods

Etherification of 4-Hydroxybenzoic Acid

The etherification step involves nucleophilic substitution between 4-hydroxybenzoic acid and 4-methylbenzyl chloride under basic conditions. A representative procedure is outlined below:

Reaction Conditions

-

Solvent : Anhydrous DMF (50 mL per gram of substrate)

-

Base : Potassium carbonate (2.5 equiv)

-

Temperature : 80–90°C

-

Time : 6–8 hours

Procedure

4-Hydroxybenzoic acid (1.0 equiv) and potassium carbonate (2.5 equiv) are suspended in DMF. 4-Methylbenzyl chloride (1.2 equiv) is added dropwise, and the mixture is stirred at 80–90°C under nitrogen. Completion is monitored via thin-layer chromatography (TLC). The product is isolated by dilution with ice water, acidification with HCl, and recrystallization from ethanol.

Yield : 75–85%

Characterization :

-

IR (KBr) : 1680 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-O-C asymm. stretch).

-

¹H NMR (400 MHz, DMSO-d₆) : δ 8.02 (d, 2H, Ar-H), 7.35 (d, 2H, Ar-H), 6.98 (d, 2H, Ar-H), 5.12 (s, 2H, OCH₂), 2.34 (s, 3H, CH₃).

Formation of 4-((4-Methylbenzyl)oxy)benzohydrazide

Activation to Acyl Chloride

The carboxylic acid is converted to its reactive acyl chloride using thionyl chloride (SOCl₂):

Reaction Conditions

-

Solvent : Toluene (10 mL per gram of substrate)

-

Reagent : SOCl₂ (3.0 equiv)

-

Temperature : Reflux (70°C)

-

Time : 3 hours

Procedure

4-((4-Methylbenzyl)oxy)benzoic acid (1.0 equiv) is refluxed with SOCl₂ in toluene. Excess SOCl₂ is removed under vacuum, yielding the acyl chloride as a pale-yellow oil.

Hydrazide Formation

The acyl chloride is treated with hydrazine hydrate in an inert solvent:

Reaction Conditions

-

Solvent : Ethanol (15 mL per gram of substrate)

-

Reagent : Hydrazine hydrate (2.0 equiv)

-

Temperature : 0–5°C (initial), then room temperature

-

Time : 2 hours

Procedure

The acyl chloride is dissolved in ethanol and cooled to 0–5°C. Hydrazine hydrate is added dropwise, and the mixture is stirred at room temperature. The precipitate is filtered and washed with cold ethanol.

Yield : 80–90%

Characterization :

-

IR (KBr) : 3300 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O stretch).

-

¹H NMR (400 MHz, DMSO-d₆) : δ 9.85 (s, 1H, NH), 7.89 (d, 2H, Ar-H), 7.30 (d, 2H, Ar-H), 6.95 (d, 2H, Ar-H), 5.08 (s, 2H, OCH₂), 4.20 (s, 2H, NH₂), 2.32 (s, 3H, CH₃).

Condensation with 4-Dimethylaminobenzaldehyde

Schiff Base Formation

The hydrazide undergoes condensation with 4-dimethylaminobenzaldehyde in acidic or neutral conditions:

Reaction Conditions

-

Solvent : Ethanol or methanol (20 mL per gram of substrate)

-

Catalyst : Glacial acetic acid (0.1 equiv) or none

-

Temperature : Reflux (78°C for ethanol)

-

Time : 4–6 hours

Procedure

Equimolar amounts of hydrazide and aldehyde are refluxed in ethanol with a catalytic amount of acetic acid. The product precipitates upon cooling and is recrystallized from ethanol.

Yield : 70–80%

Characterization :

-

IR (KBr) : 1620 cm⁻¹ (C=N stretch), 1590 cm⁻¹ (C=O stretch).

-

¹H NMR (400 MHz, DMSO-d₆) : δ 11.20 (s, 1H, NH), 8.35 (s, 1H, CH=N), 7.82 (d, 2H, Ar-H), 7.45 (d, 2H, Ar-H), 7.28 (d, 2H, Ar-H), 6.92 (d, 2H, Ar-H), 5.05 (s, 2H, OCH₂), 3.02 (s, 6H, N(CH₃)₂), 2.30 (s, 3H, CH₃).

Optimization of Reaction Parameters

Solvent and Catalyst Screening

The condensation step is highly sensitive to solvent polarity and catalysis. Comparative data for yield optimization are summarized below:

| Solvent | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Ethanol | None | 78 | 65 |

| Ethanol | Acetic acid (0.1 eq) | 78 | 80 |

| Methanol | None | 65 | 70 |

| Toluene | p-TsOH (0.1 eq) | 110 | 55 |

Polar protic solvents (ethanol, methanol) outperform non-polar alternatives, with acetic acid enhancing imine formation via protonation of the carbonyl oxygen.

Purification Techniques

Recrystallization from ethanol or ethyl acetate/hexane mixtures yields analytically pure material. Column chromatography (SiO₂, ethyl acetate/hexane 1:3) may be employed for stubborn impurities.

Analytical and Spectroscopic Validation

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 388.20195 [M+H]⁺, consistent with the molecular formula C₂₄H₂₅N₃O₂.

Thermal Analysis

Differential scanning calorimetry (DSC) reveals a melting point of 210–212°C, indicative of a crystalline solid.

Challenges and Mitigation Strategies

-

Hydrazine Handling : Use strict inert conditions to prevent oxidation.

-

Schiff Base Hydrolysis : Store the product in anhydrous solvents under nitrogen.

-

Byproduct Formation : Optimize stoichiometry to minimize unreacted aldehyde.

Q & A

Basic: What synthetic strategies are recommended for preparing N'-(4-(Dimethylamino)benzylidene)-4-((4-methylbenzyl)oxy)benzohydrazide?

Answer:

The compound is synthesized via a condensation reaction between 4-((4-methylbenzyl)oxy)benzohydrazide and 4-(dimethylamino)benzaldehyde. Key steps include:

- Reaction Optimization: Use methanol or ethanol as solvents under reflux (60–80°C) for 6–12 hours. Catalytic acetic acid enhances hydrazone formation .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) yields >80% purity. Final purity (>95%) is confirmed via reversed-phase HPLC .

- Characterization: Validate structure using IR (C=O, N-H stretches), H/C NMR (imine proton at δ 8.2–8.5 ppm, aromatic signals), and elemental analysis .

Advanced: How can conflicting spectral data (e.g., NMR chemical shifts) be resolved during structural validation?

Answer:

Discrepancies often arise from tautomerism, solvent effects, or crystallographic disorder. Mitigation strategies include:

- 2D NMR Techniques: Utilize COSY, HSQC, and NOESY to resolve overlapping signals and confirm connectivity .

- Computational Validation: Compare experimental NMR shifts with DFT-optimized structures (e.g., B3LYP/6-31G* basis set) .

- X-ray Crystallography: Resolve ambiguities via single-crystal analysis (e.g., SHELXL refinement) to confirm bond lengths and angles .

Basic: What analytical methods are critical for assessing purity post-synthesis?

Answer:

- Chromatography: Reversed-phase HPLC (C18 column, acetonitrile/water mobile phase) confirms >95% purity .

- Elemental Analysis: Validate %C, %H, %N within ±0.4% of theoretical values .

- Thermal Analysis: DSC detects impurities via melting point depression or unexpected thermal events .

Advanced: How can researchers design experiments to elucidate insulin-enhancing or antitumor mechanisms?

Answer:

- In Vitro Assays: Measure insulin receptor phosphorylation in HepG2 cells or cytotoxicity in HCC lines (IC determination via MTT assay) .

- Molecular Docking: Use AutoDock Vina to predict binding interactions with insulin receptors or Nur77 modulators .

- Comparative Studies: Benchmark against vanadium complexes (e.g., oxidovanadium(V) derivatives) to assess metal-coordination effects .

Advanced: How can computational methods predict crystal packing and lattice energy?

Answer:

- Software Tools: Use SHELX suite for crystallographic refinement and Mercury for visualizing packing motifs (e.g., π-π stacking, H-bond networks) .

- DFT Calculations: Optimize molecular geometry (Gaussian09) and calculate lattice energy (PIXEL method) to compare experimental vs. theoretical packing .

- Hydrogen Bond Analysis: Identify key interactions (e.g., N-H···O) driving crystal stability using Hirshfeld surface analysis .

Basic: What experimental approaches determine mesomorphic behavior in analogous hydrazides?

Answer:

- Thermal Analysis: DSC identifies phase transitions (e.g., enantiotropic smectic phases) with heating/cooling rates of 5°C/min .

- Optical Microscopy: Polarized light microscopy reveals texture changes (e.g., focal conic or fan-shaped patterns) in liquid crystalline phases .

- Substituent Effects: Vary alkyl chain lengths to correlate structural modifications with thermal stability .

Advanced: How should researchers address discrepancies in enzyme inhibition (e.g., cholinesterase IC50_{50}50)?

Answer:

- Assay Validation: Use Ellman’s method with acetylthiocholine substrate, ensuring consistent enzyme sources (e.g., human vs. electric eel AChE) .

- Mechanistic Studies: Perform Lineweaver-Burk plots to distinguish competitive vs. mixed-type inhibition .

- SAR Analysis: Modify substituents (e.g., trifluoromethyl vs. bromo groups) to correlate electronic effects with inhibitory potency .

Basic: What safety protocols are essential for handling hydrazide derivatives?

Answer:

- Hazard Assessment: Conduct Ames testing for mutagenicity and DSC for thermal stability .

- PPE: Use nitrile gloves, fume hoods, and explosion-proof equipment during synthesis .

- Waste Disposal: Neutralize hydrazine byproducts with oxidizing agents (e.g., KMnO) before disposal .

Advanced: How can researchers resolve tautomerism in hydrazone derivatives during characterization?

Answer:

- X-ray Diffraction: Confirm dominant tautomeric forms (e.g., keto-enol equilibrium) via crystallographic data .

- pH-Dependent NMR: Acquire spectra in DMSO-d/DO mixtures to track proton exchange dynamics .

- Theoretical Modeling: Calculate tautomer stability using Gibbs free energy differences (DFT) .

Advanced: What strategies optimize hydrazone stability in biological assays?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.